1-Benzylpyrrolidine-3-carbonitrile chemical properties
1-Benzylpyrrolidine-3-carbonitrile chemical properties
An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carbonitrile: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the pyrrolidine ring stands out as a privileged scaffold.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its utility, offering a three-dimensional, sp³-rich core that allows for precise spatial orientation of functional groups.[2] Within this class of compounds, 1-Benzylpyrrolidine-3-carbonitrile emerges as a particularly versatile building block. Its structure combines the conformationally constrained pyrrolidine ring, a reactive nitrile handle for diverse chemical transformations, and a stable N-benzyl protecting group.
This guide provides an in-depth technical overview of 1-Benzylpyrrolidine-3-carbonitrile, designed for researchers, scientists, and drug development professionals. We will explore its core chemical and physical properties, spectroscopic signature, synthetic pathways, characteristic reactivity, and its strategic application in the synthesis of complex molecular architectures.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.
Chemical Identity and Properties
1-Benzylpyrrolidine-3-carbonitrile is a solid at room temperature, characterized by the following key identifiers and properties.[4]
| Property | Value | Source(s) |
| CAS Number | 10603-52-8 | [4][5][6] |
| Molecular Formula | C₁₂H₁₄N₂ | [6][7] |
| Molecular Weight | 186.25 g/mol | [7] |
| Appearance | Colorless to light solid | [4] |
| Boiling Point | 120 °C (at 0.4 Torr) | [4] |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 7.26 ± 0.40 | [4][7] |
| Storage | Sealed in dry, Room Temperature | [4] |
Spectroscopic Elucidation
Spectroscopic analysis is crucial for verifying the structure and purity of 1-Benzylpyrrolidine-3-carbonitrile.[8][9] While specific experimental data is not centrally collected for this compound, its spectral characteristics can be reliably predicted based on its functional groups and overall structure.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene (CH₂) protons, and a series of multiplets for the diastereotopic protons on the pyrrolidine ring. The proton at the C3 position, adjacent to the nitrile group, would likely appear as a multiplet further downfield than the other ring protons.
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¹³C NMR Spectroscopy : The carbon spectrum would feature signals for the aromatic carbons, the benzylic CH₂ carbon, and the carbons of the pyrrolidine ring. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the δ 115-125 ppm range.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity absorption band around 2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.[8][9] Additional characteristic peaks would include C-H stretching for the aromatic and aliphatic portions of the molecule.
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Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (186.25). A prominent fragment is often the tropylium ion at m/z 91, resulting from the cleavage and rearrangement of the benzyl group, which is a hallmark of N-benzyl compounds.[10]
Synthesis and Reactivity
The utility of 1-Benzylpyrrolidine-3-carbonitrile stems from both its accessible synthesis and the versatile reactivity of its functional groups.
Synthetic Pathways
While multiple synthetic routes are conceivable, a common and logical approach involves the N-alkylation of a pre-existing pyrrolidine-3-carbonitrile core with a benzyl halide. This strategy leverages commercially available starting materials. An alternative pathway could involve the construction of the pyrrolidine ring itself, for instance, through cyclization reactions. A plausible synthetic workflow starting from a related ketone precursor, 1-benzyl-3-pyrrolidinone, is outlined below.
Caption: Proposed synthesis via Shapiro reaction and cyanation.
Illustrative Protocol: N-Benzylation of Pyrrolidine-3-carbonitrile
This protocol describes a direct and efficient method for preparing the title compound.
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Setup : To a stirred solution of pyrrolidine-3-carbonitrile (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) in a polar aprotic solvent like acetonitrile (CH₃CN), add benzyl bromide (1.1 eq.) dropwise at room temperature.
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Reaction : Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
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Work-up : After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification : Dissolve the resulting residue in an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 1-Benzylpyrrolidine-3-carbonitrile.
Causality Note : The use of a base is essential to deprotonate the secondary amine of the pyrrolidine starting material, forming a more nucleophilic amide anion that readily attacks the electrophilic benzyl bromide. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants but does not compete in the nucleophilic substitution.
Chemical Reactivity
The reactivity of 1-Benzylpyrrolidine-3-carbonitrile is dominated by its nitrile group and the tertiary amine within the pyrrolidine ring.
The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles.[11] This allows for its transformation into several other key functional groups, making it a powerful synthetic linchpin.
Caption: Major reaction pathways for the nitrile functional group.
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Reduction to Primary Amine : The nitrile can be readily reduced to a primary amine, 1-benzyl-3-(aminomethyl)pyrrolidine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[11][12] This transformation is fundamental for introducing a basic side chain, often desirable in pharmacologically active molecules.
-
Hydrolysis to Carboxylic Acid : Under acidic or basic conditions with heating, the nitrile group can be fully hydrolyzed to a carboxylic acid via an intermediate amide.[11][12] This allows for the introduction of an acidic moiety or a handle for further amide coupling reactions.
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Addition of Organometallics : Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after aqueous work-up.[11][12] This provides a route to expand the carbon skeleton and introduce new substituents.
The N-benzyl group is generally stable but can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), liberating the secondary amine for further functionalization. This dual role as both a directing and protecting group enhances the compound's synthetic value.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to generate molecules with complex three-dimensional shapes that can lead to improved binding affinity and selectivity for biological targets.[1][2]
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Scaffold for Bioactive Molecules : 1-Benzylpyrrolidine-3-carbonitrile serves as an excellent starting point for synthesizing novel compounds for biological screening. The pyrrolidine core mimics the structure of proline, an amino acid, allowing its derivatives to interact with a wide range of biological targets. The benzyl group can provide beneficial hydrophobic interactions in a binding pocket, while the nitrile can be elaborated into a variety of functional groups to probe structure-activity relationships (SAR).
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Intermediate in Complex Syntheses : The compound is a valuable intermediate for the synthesis of more complex pharmaceutical agents. The pyrrolidine ring is a feature in numerous natural products and approved drugs.[1][13] For example, the related compound (S)-1-Benzyl-3-aminopyrrolidine is a key building block in medicinal chemistry.[14] The nitrile functionality of the title compound provides a direct synthetic entry to such amine derivatives.
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Enabling 3D Chemical Space : Modern drug discovery emphasizes "escaping flatland"—moving away from planar, aromatic structures towards more saturated, three-dimensional molecules.[1] Saturated heterocycles like pyrrolidine are ideal for this purpose. 1-Benzylpyrrolidine-3-carbonitrile provides a readily available, non-planar core that medicinal chemists can use to build molecules with improved physicochemical properties and pharmacological profiles.[2]
Safety and Handling
As with any laboratory chemical, proper handling of 1-Benzylpyrrolidine-3-carbonitrile is essential to ensure safety.
-
Hazard Identification : This compound is classified as acutely toxic if swallowed (H301) and causes serious eye irritation (H319). It is marked with the GHS06 pictogram for toxicity.
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling Precautions : Avoid contact with skin, eyes, and clothing.[16][17] Do not ingest or inhale.[16] After handling, wash hands thoroughly.[15][16] Given its nitrile functionality, it should be treated with the caution afforded to cyanide-containing compounds, and emergency procedures for cyanide exposure should be understood.[16]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][15][17]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][17]
Conclusion
1-Benzylpyrrolidine-3-carbonitrile is a chemical building block of significant strategic value for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the versatile reactivity of its nitrile group make it an ideal starting point for the creation of diverse and complex molecular entities. By providing a robust, three-dimensional pyrrolidine scaffold, it enables the exploration of novel chemical space, contributing to the development of the next generation of therapeutic agents.
References
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